Carboxymethyl-CoA
Description
Structure
2D Structure
Properties
CAS No. |
79955-48-9 |
|---|---|
Molecular Formula |
C23H38N7O18P3S |
Molecular Weight |
825.6 g/mol |
IUPAC Name |
2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C23H38N7O18P3S/c1-23(2,18(35)21(36)26-4-3-13(31)25-5-6-52-8-14(32)33)9-45-51(42,43)48-50(40,41)44-7-12-17(47-49(37,38)39)16(34)22(46-12)30-11-29-15-19(24)27-10-28-20(15)30/h10-12,16-18,22,34-35H,3-9H2,1-2H3,(H,25,31)(H,26,36)(H,32,33)(H,40,41)(H,42,43)(H2,24,27,28)(H2,37,38,39)/t12-,16-,17-,18+,22-/m1/s1 |
InChI Key |
OBUOSIHPWVNVJN-GRFIIANRSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)O)O |
Synonyms |
carboxymethyl-CoA carboxymethyl-coenzyme A coenzyme A, carboxymethyl- |
Origin of Product |
United States |
Enzymatic Reaction Mechanisms and Catalysis Involving Carboxymethyl Coenzyme a
Carboxymethyl-Coenzyme A as a Transition State Analog and Mechanistic Probe
The utility of Carboxymethyl-CoA as a mechanistic probe stems from its ability to mimic the enol or enolate form of acetyl-CoA, a common intermediate in many biochemical reactions. nih.gov By binding tightly to the active site of enzymes that process acetyl-CoA, CM-CoA effectively traps the enzyme in a conformation that resembles its transition state, providing a static picture of a highly transient event.
Citrate (B86180) synthase, the enzyme that catalyzes the first committed step in the citric acid cycle, provides a classic example of how CM-CoA is used to unravel catalytic mechanisms. ebi.ac.uk The enzyme facilitates the condensation of acetyl-CoA and oxaloacetate to form citryl-CoA. ebi.ac.uk The reaction is believed to proceed through an enol intermediate of acetyl-CoA. nih.govebi.ac.uk
This compound is a potent competitive inhibitor of citrate synthase and is considered a transition state analog for this reaction. chegg.com The crystal structure of the ternary complex of citrate synthase, oxaloacetate, and CM-CoA has been solved to a high resolution of 1.9 Å. nih.govebi.ac.ukacs.org This structure provides a detailed snapshot that strongly supports a proposed transition state of the condensation reaction. ebi.ac.ukacs.org The data suggests that the reaction proceeds through a neutral enol intermediate rather than a negatively charged enolate. nih.govebi.ac.uk In this model, key catalytic residues, including Asp 375 and His 274, are positioned to act as a general base and acid, respectively. ebi.ac.uk Asp 375 abstracts a proton from the methyl group of acetyl-CoA, while His 274 donates a proton to the carbonyl oxygen, forming the neutral enol intermediate that CM-CoA mimics. ebi.ac.uk This mechanism, elucidated with the help of CM-CoA, explains both the energetics of the reaction and the observed inversion of stereochemistry. nih.govebi.ac.uk
The binding of substrates to citrate synthase induces significant conformational changes, a process critical to its catalytic cycle. nih.gov The enzyme exists in an "open" conformation in its free state, which converts to a "closed" form upon substrate binding. rcsb.org The binding of oxaloacetate first triggers a conformational change that creates the binding site for acetyl-CoA. annualreviews.org
The subsequent binding of CM-CoA (mimicking acetyl-CoA) locks the enzyme in this closed conformation. nih.govrcsb.org This induced-fit mechanism is essential for catalysis, as it sequesters the substrates in the active site, shielding them from solvent and properly orienting the catalytic residues for the condensation reaction. rcsb.org Studies using CM-CoA have been instrumental in demonstrating these dynamics, showing that the enzyme conformation adapts to the ligand bound in the active site. researchgate.net The transition from an open hydrolase-like state to a closed ligase-like state is a key feature of the enzyme's catalytic power, a finding strongly supported by inhibitor studies with CM-CoA. nih.gov
The high affinity of CM-CoA for the citrate synthase-oxaloacetate complex is a hallmark of its function as a transition state analog. While the binary enzyme-inhibitor complex has a relatively high dissociation constant (Ks) of 230 µM, the affinity increases dramatically in the presence of oxaloacetate. nih.gov The dissociation constant for the ternary enzyme-oxaloacetate-CM-CoA complex is approximately 0.07 µM, representing an affinity about 100 to 3000 times higher than that of the actual substrate, acetyl-CoA. nih.govannualreviews.org This tight binding is attributed to the complex mimicking the stabilized transition state.
Structural studies of the ternary complex reveal the specific interactions that contribute to this high stability. nih.govacs.org The carboxymethyl group of CM-CoA is positioned where the enol of acetyl-CoA would be, allowing its carboxylate to form crucial hydrogen bonds. nih.govacs.org Key residues involved in stabilizing the complex include Asp 375, which acts as a general base to deprotonate acetyl-CoA, and His 274, which hydrogen bonds to the carbonyl oxygen of the intermediate. ebi.ac.uk Another residue, His 320, polarizes the carbonyl of oxaloacetate, preparing it for nucleophilic attack. ebi.ac.uknih.gov Studies have shown that upon forming the ternary complex with the transition-state analog, a proton is taken up from the solution, suggesting the bound inhibitor is protonated, further supporting the model of a neutral enol intermediate. nih.gov
| Ligand | Complex Type | Dissociation Constant (Ks or Kd) | Reference |
|---|---|---|---|
| This compound | Binary (Enzyme-Inhibitor) | 230 µM | nih.gov |
| This compound | Ternary (Enzyme-Oxaloacetate-Inhibitor) | 0.07 µM | nih.gov |
| Acetyl-CoA | Ternary (Enzyme-Oxaloacetate-Substrate) | ~7 µM - 14 µM | nih.govannualreviews.org |
Conformational Changes and Active Site Dynamics Upon Carboxymethyl-Coenzyme A Binding
Carboxylase and Synthetase Enzyme Families Interacting with Carboxymethyl-Coenzyme A Derivatives
Beyond its use as a synthetic analog, the this compound structural motif is found in natural metabolites that are substrates for various carboxylase and synthetase enzymes. These enzymes catalyze critical carbon-carbon bond-forming or transfer reactions.
Methylmalonyl-CoA is a naturally occurring derivative of acetyl-CoA that is carboxylated at its methyl group. It is a key intermediate in the metabolism of odd-chain fatty acids and certain amino acids. droracle.ai Enzymes that act on this substrate are central to these pathways.
Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme catalyzes the ATP-dependent carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. droracle.aiebi.ac.uk This is the primary route for producing this carboxymethylated CoA ester in many organisms.
Methylmalonyl-CoA Carboxytransferase (Transcarboxylase): This enzyme catalyzes the transfer of a carboxyl group from (S)-methylmalonyl-CoA to pyruvate (B1213749), forming propionyl-CoA and oxaloacetate. wikipedia.orggenome.jp It is a complex, multi-subunit enzyme that uses biotin (B1667282) as a carboxyl carrier. genome.jp Unlike PCC, it does not use ATP but facilitates a direct transfer between two substrates. wikipedia.org The enzyme's carboxyltransferase (CT) domain is responsible for the transfer reaction and has been studied as a model for understanding similar reactions, such as in acetyl-CoA carboxylase. purdue.edu
Methylmalonyl-CoA Decarboxylase: This enzyme catalyzes the decarboxylation of (S)-methylmalonyl-CoA to produce propionyl-CoA and CO2. wikipedia.org In some bacteria, this reaction is coupled to the transport of sodium ions across the cell membrane, converting chemical energy into an ion gradient. wikipedia.org
Carboxymethylproline synthases (CMPS), such as CarB and ThnE, are enzymes in the crotonase superfamily that are involved in the biosynthesis of carbapenem (B1253116) antibiotics. nih.govbenthamscience.combrad.ac.uk These enzymes catalyze the formation of a carbon-carbon bond between a malonyl-CoA derivative and an amino acid-derived cyclic imine. scispace.com
Initially, it was proposed that CarB used acetyl-CoA as a substrate. However, further studies revealed that the true substrate is malonyl-CoA, which is essentially a this compound. nih.gov The enzyme catalyzes the decarboxylation of malonyl-CoA to generate a reactive enolate intermediate, which then attacks L-pyrroline-5-carboxylate (L-P5C) to form (2S,5S)-carboxymethylproline. nih.govbrad.ac.uk
The unique C-C bond-forming capability of CMPS has made them attractive targets for protein engineering. nih.gov Researchers have successfully modified the active sites of these enzymes to alter their substrate specificity. scispace.comnih.gov By introducing mutations, engineered CMPS can accept various alkyl-substituted malonyl-CoA analogs and different cyclic imines. scispace.comresearchgate.net This has enabled the stereoselective synthesis of a range of functionalized 5- and 6-membered N-heterocycles, which are valuable building blocks in medicinal chemistry. scispace.comnih.gov These studies highlight the potential of the crotonase superfamily as adaptable catalysts for stereocontrolled C-C bond formation. nih.gov
| Enzyme | Substrates | Products | Function/Significance | Reference |
|---|---|---|---|---|
| Citrate Synthase | Acetyl-CoA, Oxaloacetate | Citrate, Coenzyme A | Catalyzes the first step of the citric acid cycle. | ebi.ac.uk |
| Propionyl-CoA Carboxylase | Propionyl-CoA, ATP, HCO3- | (S)-Methylmalonyl-CoA, ADP, Pi | Produces methylmalonyl-CoA for metabolism. | droracle.aiebi.ac.uk |
| Methylmalonyl-CoA Carboxytransferase | (S)-Methylmalonyl-CoA, Pyruvate | Propanoyl-CoA, Oxaloacetate | Carboxyl group transfer in propanoate metabolism. | wikipedia.org |
| Carboxymethylproline Synthase (e.g., CarB) | Malonyl-CoA, L-Pyrroline-5-carboxylate | (2S,5S)-Carboxymethylproline, CO2, CoA | First step in carbapenem antibiotic biosynthesis. | nih.govbrad.ac.uk |
Acyl-Coenzyme A Carboxylases and Their Specificity for Carboxy-Acyl-CoAs
Acyl-coenzyme A (acyl-CoA) carboxylases are a class of biotin-dependent enzymes that play a pivotal role in fatty acid metabolism and the biosynthesis of complex lipids by catalyzing the carboxylation of various acyl-CoA thioesters. frontiersin.orgwikipedia.org This enzymatic reaction is the committed step in the synthesis of fatty acids, providing the necessary building blocks for elongation. pnas.org The general catalytic mechanism of these enzymes occurs in two distinct half-reactions. First, the biotin carboxylase (BC) domain catalyzes the ATP-dependent carboxylation of a biotin prosthetic group. Second, the carboxyltransferase (CT) domain transfers the activated carboxyl group from carboxybiotin to an acyl-CoA acceptor, yielding a carboxy-acyl-CoA. frontiersin.orgpnas.org
While some carboxylases are highly specific for a single substrate, such as acetyl-CoA carboxylase (ACC) which primarily produces malonyl-CoA, many organisms, particularly bacteria, possess acyl-CoA carboxylases (AcCCase) with broader substrate specificity. frontiersin.orgfrontiersin.orgacs.org These promiscuous enzymes can carboxylate a range of short-chain acyl-CoAs, including acetyl-CoA, propionyl-CoA, and butyryl-CoA. frontiersin.orgnih.gov This capability is crucial for producing a variety of extender units required for the synthesis of branched-chain and other complex fatty acids. pnas.orgnih.gov
Research into AcCCases from different bacterial species has revealed significant variations in their substrate preferences and kinetic efficiencies. For instance, the AcCCase from the actinomycete Thermobifida fusca YX demonstrates promiscuity by effectively carboxylating acetyl-CoA, propionyl-CoA, and butyryl-CoA. frontiersin.org Similarly, an acyl-CoA carboxylase isolated from Mycobacterium tuberculosis can utilize propionyl-CoA, acetyl-CoA, and butyryl-CoA as substrates. However, it displays a clear preference for propionyl-CoA, which results in the synthesis of (S)-methylmalonyl-CoA, a necessary precursor for the production of mycocerosic acids. nih.gov In contrast, the archaeon Acidianus brierleyi possesses a bifunctional acyl-CoA carboxylase that exhibits nearly equal specific activities for acetyl-CoA and propionyl-CoA, highlighting its role in a modified 3-hydroxypropionate (B73278) cycle for carbon fixation. asm.org
The kinetic parameters for several microbial acyl-CoA carboxylases are detailed below, illustrating their diverse substrate specificities.
Table 1: Kinetic Parameters of Microbial Acyl-CoA Carboxylases for Various Substrates
| Organism | Substrate | Apparent Km (μM) | Vmax (μmol min-1 mg-1) | Reference |
|---|---|---|---|---|
| Mycobacterium tuberculosis H37Ra | Propionyl-CoA | 70 | 2.1 | nih.gov |
| Acetyl-CoA | Higher than Propionyl-CoA | Lower than Propionyl-CoA | nih.gov | |
| Butyryl-CoA | Higher than Propionyl-CoA | Lower than Propionyl-CoA | nih.gov | |
| Acidianus brierleyi | Acetyl-CoA | 170 ± 30 | 43.3 ± 2.8 | asm.org |
| Propionyl-CoA | 100 ± 8 | 40.8 ± 1.0 | asm.org |
The specificity of acyl-CoA carboxylases for their respective acyl-CoA substrates is primarily determined by the carboxyltransferase (CT) subunit, often designated as the β-subunit in bacterial multi-subunit complexes. pnas.org Structural and mutational studies have provided significant insights into the molecular basis of this specificity. In Streptomyces coelicolor, which has both an acetyl-CoA carboxylase (AccB) and a propionyl-CoA carboxylase (PccB), the substrate specificity can be interconverted by mutating a single amino acid residue within the active site of the CT subunit. acs.orgresearchgate.net This highlights that subtle changes in the architecture of the substrate-binding pocket can dramatically alter the enzyme's preference for different acyl-CoA molecules. acs.org The active site contains a hydrophobic, conserved biotin-binding pocket, and the acyl-CoA substrate binds perpendicularly to the biotin cofactor. acs.orgresearchgate.net
The products of these enzymatic reactions are a diverse range of carboxy-acyl-CoAs. While malonyl-CoA (from acetyl-CoA) and methylmalonyl-CoA (from propionyl-CoA) are the most common, the carboxylation of longer-chain acyl-CoAs has also been identified. acs.orgnih.gov Advanced mass spectrometry techniques have enabled the detection of various long-chain carboxy-acyl-CoAs in actinomycetes, which are essential intermediates in the biosynthesis of mycolic acids. nih.gov
Table 2: Examples of Carboxy-Acyl-CoAs Identified in Actinomycetes
| Organism | Identified Carboxy-Acyl-CoA | Reference |
|---|---|---|
| Mycobacterium smegmatis | Carboxy-C24-CoA | nih.gov |
| Mycobacterium bovis BCG | Carboxy-C26-CoA | nih.gov |
| Corynebacterium glutamicum | Carboxy-C16-CoA | nih.gov |
The ability of acyl-CoA carboxylases to act on a variety of substrates underscores their metabolic versatility and importance in generating the chemical diversity observed in bacterial lipids. frontiersin.orgpnas.org
Biosynthesis and Synthetic Methodologies for Carboxymethyl Coenzyme a and Its Analogs
De Novo Enzymatic Pathways for Coenzyme A Formation in Microorganisms
Carboxymethyl-coenzyme A is a synthetic compound, primarily used in research as an enzyme inhibitor; therefore, no natural de novo enzymatic pathway for its direct formation has been identified in microorganisms. Instead, its existence is predicated on the manipulation of the universal and essential biosynthetic pathway of Coenzyme A (CoA). In bacteria and plants, CoA can be synthesized entirely de novo, starting from precursors like the amino acid aspartate and metabolites from valine biosynthesis. wikipedia.org In all organisms, the final stages of CoA synthesis follow a conserved five-step enzymatic sequence starting from pantothenate (vitamin B5). wikipedia.orgasm.org
Identification and Characterization of Key Biosynthetic Enzymes
The conversion of pantothenate to CoA is a well-characterized pathway involving five key enzymes, which are conserved across bacteria and eukaryotes. asm.org In bacteria such as Escherichia coli, this pathway is a critical component of cellular metabolism, providing the vital CoA cofactor for numerous metabolic processes, including the citric acid cycle and fatty acid metabolism. researchgate.netoup.com
The five core enzymatic steps are:
Phosphorylation of Pantothenate : The pathway is initiated by the ATP-dependent phosphorylation of pantothenate at the 4'-hydroxyl group, catalyzed by Pantothenate Kinase (PanK) . wikipedia.org This is the committed and primary rate-limiting step in CoA biosynthesis. wikipedia.org
Cysteine Addition : Phosphopantothenoylcysteine Synthetase (PPCS) catalyzes the condensation of 4'-phosphopantothenate with a cysteine molecule to yield 4'-phospho-N-pantothenoylcysteine (PPC). wikipedia.org This reaction is coupled to ATP (or in some bacteria, CTP) hydrolysis.
Decarboxylation : The cysteine moiety of PPC is then decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to form 4'-phosphopantetheine. researchgate.net In E. coli, PPCS and PPCDC activities are carried out by a single bifunctional enzyme. oup.com
Adenylylation : Phosphopantetheine Adenylyltransferase (PPAT) transfers an adenylyl group from ATP to 4'-phosphopantetheine, resulting in the formation of dephospho-CoA (dpCoA). oup.com
Final Phosphorylation : The pathway concludes with the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dpCoA by Dephospho-CoA Kinase (DPCK) , yielding the final product, Coenzyme A. wikipedia.org This step also requires ATP. wikipedia.org
These enzymes represent potential targets for the development of novel antimicrobial agents and are the core components utilized in chemoenzymatic synthesis strategies for CoA analogs. oup.comnih.gov
| Enzyme | Abbreviation | E. coli Gene | Reaction Catalyzed | Cofactor/Substrate |
|---|---|---|---|---|
| Pantothenate Kinase | PanK | coaA | Pantothenate → 4'-Phosphopantothenate | ATP |
| Phosphopantothenoylcysteine Synthetase | PPCS | coaB (bifunctional) | 4'-Phosphopantothenate + Cysteine → 4'-Phosphopantothenoylcysteine | ATP/CTP |
| Phosphopantothenoylcysteine Decarboxylase | PPCDC | 4'-Phosphopantothenoylcysteine → 4'-Phosphopantetheine | - | |
| Phosphopantetheine Adenylyltransferase | PPAT | coaD | 4'-Phosphopantetheine → Dephospho-CoA | ATP |
| Dephospho-CoA Kinase | DPCK | coaE | Dephospho-CoA → Coenzyme A | ATP |
Metabolic Flux Analysis in Coenzyme A Biosynthesis
Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of metabolic reactions within a cell. creative-proteomics.com While not applied directly to the non-existent biosynthesis of CM-CoA, MFA, particularly 13C-MFA, is crucial for understanding and engineering the production of CoA and its precursors, such as acetyl-CoA. plos.orgnih.gov
In 13C-MFA, cells are fed a substrate labeled with the stable isotope 13C (e.g., [13C]-glucose). As the labeled substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns in biomass components like protein-derived amino acids using techniques such as mass spectrometry, researchers can computationally deduce the intracellular fluxes through central metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. plos.orgasm.org
This analysis allows for a quantitative understanding of how carbon is partitioned to generate the necessary building blocks and energy for CoA synthesis. For instance, MFA can determine the flux towards pyruvate (B1213749) and acetyl-CoA, which are central to both energy production and as a precursor for fatty acid synthesis where CoA is a key player. ntu.edu.sg By identifying rate-limiting steps or metabolic bottlenecks in these precursor pathways, MFA guides metabolic engineering strategies to enhance the intracellular supply of CoA for various biotechnological applications. creative-proteomics.comntu.edu.sg
Chemoenzymatic Synthesis of Carboxymethyl-Coenzyme A and Derivatives for Research Applications
The synthesis of CM-CoA and its analogs relies on combining chemical synthesis with the enzymatic machinery of the CoA biosynthetic pathway. These chemoenzymatic methods are highly efficient and allow for the creation of specifically modified CoA molecules that are invaluable as probes for studying enzyme mechanisms. nih.govresearchgate.net
Development of Efficient Laboratory Synthesis Routes
Modern synthesis of CoA analogs, including CM-CoA, predominantly uses chemoenzymatic strategies that leverage the substrate promiscuity of the CoA biosynthetic enzymes. researchgate.netgoogle.com A common and robust approach involves a "bottom-up" synthesis where a modified pantetheine (B1680023) or pantothenate derivative is first chemically synthesized and then enzymatically converted to the final CoA analog. nih.govrsc.org
This process typically bypasses the early steps of the pathway by starting with a synthetic pantetheine analog. This precursor is then subjected to a one-pot reaction containing the three key enzymes from the latter part of the CoA pathway: Pantetheine Kinase (a function of PanK), PPAT, and DPCK. nih.govacs.org These enzymes, often overexpressed as recombinant proteins for purity and abundance, sequentially phosphorylate, adenylylate, and phosphorylate the precursor to yield the desired CoA analog. nih.gov This method is tolerant of various modifications to the pantetheine structure, enabling the generation of a wide array of derivatives. nih.govrsc.org
An alternative, though less common, approach involves the direct chemical modification of the CoA molecule itself. For instance, CM-CoA can be conceptualized as the product of the carboxymethylation of the thiol group of CoA. However, due to the chemical sensitivity of the CoA molecule, direct modification can be challenging, making the chemoenzymatic build-up from a modified precursor the more prevalent and controlled method. acs.orglookchem.com
| Strategy | Description | Key Components | Advantages |
|---|---|---|---|
| One-Pot Chemoenzymatic Synthesis | Chemical synthesis of a modified pantetheine/pantothenate precursor, followed by a single-vessel reaction with multiple biosynthetic enzymes. nih.govrsc.org | - Chemically synthesized precursor
| - High efficiency and yield
|
| In Vivo Chemoenzymatic Synthesis | Supplying a cell culture with a labeled or modified pantetheine analog, which is then taken up and converted into the corresponding CoA analog by the cell's native biosynthetic machinery. google.com | - Living cells (e.g., E. coli)
| - Allows for in vivo labeling of proteins and pathways. google.com |
| Direct Chemical Modification | Chemical reaction performed directly on the Coenzyme A molecule to add a functional group. An example is transamidation catalyzed by boric acid to create amide analogs. acs.org | - Purified Coenzyme A
| - Rapid access to certain analogs from the parent molecule. acs.org |
Design of Modified Carboxymethyl-Coenzyme A Analogs for Specific Studies
Carboxymethyl-coenzyme A is specifically designed as a stable mimic of a key reaction intermediate in enzymatic reactions involving acetyl-CoA. It serves as a non-hydrolyzable, transition-state analog for the enol or enolate form of acetyl-CoA, which is the activated intermediate in the reaction catalyzed by citrate (B86180) synthase. chegg.comnih.govacs.org
The primary application of CM-CoA is as a potent competitive inhibitor of citrate synthase, the enzyme that catalyzes the first step of the citric acid cycle by condensing acetyl-CoA and oxaloacetate to form citrate. nih.govbrainly.com By binding tightly to the enzyme's active site in the presence of oxaloacetate, CM-CoA effectively freezes the enzyme in a state that mimics the transition state of the normal reaction. nih.gov
This inhibition has been instrumental in a variety of research findings:
Elucidating Catalytic Mechanism : Studying the crystal structure of citrate synthase bound to oxaloacetate and CM-CoA has provided a detailed snapshot of the enzyme's active site during catalysis. This has helped identify key amino acid residues responsible for catalysis, such as the proposed acid/base pair (His274 and Asp375 in pig heart citrate synthase) that facilitates the formation of the acetyl-CoA enol intermediate. nih.gov
Probing Active Site Structure : The binding of CM-CoA and related analogs helps to map the structural constraints of the enzyme's active site. For example, comparisons between the E. coli and pig heart citrate synthases using CM-CoA and propionyl-CoA revealed that the active site of the bacterial enzyme is more sterically restricted. nih.gov
Verifying Reaction Intermediates : The fact that CM-CoA, which mimics a neutral enol, binds tightly to the enzyme-oxaloacetate complex supports the hypothesis that a neutral enol of acetyl-CoA, rather than an enolate anion, is the true activated intermediate in the citrate synthase reaction. nih.gov
Degradation and Turnover Pathways of Carboxymethyl Coenzyme a Derivatives
Carboxymethyl-coenzyme A (CM-CoA) is an analog of acetyl-CoA where one hydrogen of the methyl group is replaced by a carboxyl group. While not a central metabolite, its structural similarity to key metabolic intermediates like malonyl-CoA means its lifecycle is governed by the broader principles of coenzyme A (CoA) and acyl-CoA metabolism. The degradation and turnover of such derivatives are critical for maintaining metabolic fidelity and preventing the accumulation of non-canonical molecules.
Analytical and Structural Characterization Methodologies for Carboxymethyl Coenzyme a Research
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of coenzyme A derivatives, offering high sensitivity and specificity.
High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification
High-resolution mass spectrometry (HRMS) is a powerful tool for the accurate identification and quantification of acyl-CoAs, including CM-CoA. nih.gov This technique provides high-resolution mass data, which allows for the determination of the elemental composition of molecules with a high degree of confidence. thermofisher.com In metabolomics studies, HRMS can differentiate between compounds with very similar masses, which is critical for the unambiguous identification of metabolites in complex biological samples. thermofisher.comsigmaaldrich.com The use of HRMS avoids the need for extensive sample purification and the use of stable isotope-labeled internal standards, although their use can further improve accuracy. nih.gov For instance, the analysis of acyl-CoAs by LC-MS coupled to a high-resolution Orbitrap mass spectrometer enables label-free quantitation. nih.gov This approach has been successfully used for the simultaneous measurement of a wide range of acyl-CoA compounds and polar metabolites from small amounts of tissue. nih.gov
However, a challenge with current methods is the potential degradation of acyl-CoA compounds during analysis. nih.gov Storing extracts as dry pellets at -80°C is a recommended strategy to minimize degradation, as different acyl-CoA species exhibit varying rates of decay. nih.gov
Ion-Pairing Reversed-Phase HPLC-ESI-HRMS for Complex Mixture Analysis
The analysis of complex biological mixtures containing a variety of acyl-CoAs necessitates robust separation techniques. Ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC) coupled with electrospray ionization (ESI) and HRMS is a highly effective method for this purpose. conicet.gov.ar This technique is particularly well-suited for separating the diverse range of fatty acyl-CoAs found in organisms like actinomycetes. conicet.gov.ar
In this method, an ion-pairing agent, such as tributylamine (B1682462) (TBA) or N,N-diisopropylethylamine (DIPEA), is added to the mobile phase to improve the retention and separation of negatively charged analytes like CoA esters on a reversed-phase column. uzh.chwaters.com The use of a QTOF (Quadrupole Time-of-Flight) or Orbitrap spectrometer provides excellent mass accuracy and allows for the determination of the true isotope pattern, which is crucial for elucidating the molecular formula of unknown analytes. conicet.gov.arresearchgate.net The combination of retention time, accurate mass, and molecular formula enables the comprehensive determination of the fatty acyl-CoA profile in a sample. conicet.gov.ar This method has been shown to be robust, sensitive, and reliable for analyzing the composition of fatty acyl-CoA pools in various bacterial species. conicet.gov.ar
A significant advantage of this approach is the stability of the CoA-activated molecules in the final extract, which can be stored for several months at -80°C without significant degradation. conicet.gov.ar
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of metabolites, including coenzyme A and its derivatives. nih.govhyphadiscovery.com It allows for the visualization of the absolute concentrations of numerous cellular metabolites in a single analysis. nih.gov However, the inherently low sensitivity of NMR has traditionally limited its application to metabolites present at higher concentrations. nih.gov
Despite this limitation, recent advancements have extended the scope of 1H NMR spectroscopy for the analysis of lower concentration molecules like coenzyme A (CoA) and acetyl-CoA in tissue extracts. nih.govacs.org This has been achieved by addressing challenges such as weak signals, spectral overlap, and the influence of experimental conditions on chemical shifts. nih.gov The identification of these coenzymes in tissues like mouse heart, kidney, liver, brain, and skeletal muscle has been confirmed using a combination of 1D and 2D NMR techniques, spectral databases of standards, and spiking experiments with authentic compounds. acs.org
NMR has also been instrumental in identifying novel endogenous metabolites, such as coenzyme A glutathione (B108866) disulfide (CoA-S-S-G), for the first time in tissue. acs.org Furthermore, the synthesis and subsequent 13C-NMR analysis of 13C-labeled CoA esters have provided a valuable reference for the resonance positions of these key metabolites. nih.gov
X-Ray Crystallography and Cryo-Electron Microscopy of Carboxymethyl-Coenzyme A Bound Enzymes
Understanding the precise interactions between CM-CoA and its target enzymes is fundamental to elucidating its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to determine the three-dimensional structures of these complexes at atomic or near-atomic resolution. bohrium.comberstructuralbioportal.org
X-ray crystallography has been successfully employed to determine the structures of enzymes bound to CM-CoA. For example, the crystal structure of chicken heart citrate (B86180) synthase in complex with CM-CoA and L-malate has been solved at 1.9 Å resolution. nih.gov This high-resolution structure provided detailed insights into the binding mode of the substrate analogue and supported the hypothesis that CM-CoA acts as a transition-state analogue for the enolization step of the reaction. nih.gov Similarly, crystallographic studies of the carboxyltransferase domain of acetyl-CoA carboxylase have revealed the active site at the dimer interface and how inhibitors target this site. nih.gov
Cryo-EM has emerged as a powerful complementary technique, particularly for large and flexible protein complexes that are challenging to crystallize. biorxiv.org This technique has been used to determine the structure of the human ATP-citrate lyase (ACLY) tetramer, revealing the binding sites and conformational states of the enzyme. researchgate.net Cryo-EM studies of the Elongator complex, which is involved in tRNA modification, have provided high-resolution structures of the complex bound to tRNA and acetyl-CoA, shedding light on the molecular mechanism of the modification reaction. researchgate.netnih.gov
Spectrophotometric and Fluorometric Assays in Enzymatic Studies
Spectrophotometric and fluorometric assays are widely used in enzymatic studies to measure the concentration of coenzyme A and its derivatives and to determine enzyme activity. These methods offer high sensitivity and are amenable to high-throughput screening formats. psu.edusigmaaldrich.com
Spectrophotometric assays often rely on enzymatic reactions that produce a colored product, with the change in absorbance being proportional to the amount of the target molecule. For instance, a continuous photometric assay for acetyl-CoA carboxylase couples the carboxylation of acetyl-CoA to the NADPH-dependent reduction of malonyl-CoA, which can be monitored by the change in absorbance at 340 nm. nih.gov The detection limit of such assays is typically in the picomole range. psu.edu
Fluorometric assays offer even greater sensitivity. abcam.com These assays often utilize a probe that becomes highly fluorescent upon reacting with the target molecule. For example, a common fluorometric assay for CoA detects the free sulfhydryl (–SH) group. abcam.com A fluorogenic dye reacts with the –SH group, producing a strong fluorescent signal that can be measured at specific excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm or Ex/Em = 535/587 nm). sigmaaldrich.comabcam.comaatbio.com These assays can detect as little as a few picomoles of CoA and are easily adaptable for automation in 96-well or 384-well microplate formats. abcam.comaatbio.com
Below is an interactive table summarizing the detection principles of various commercially available fluorometric assay kits for Coenzyme A.
| Assay Kit | Detection Principle | Excitation (nm) | Emission (nm) | Detection Limit (per well) |
| Coenzyme A Assay Kit (Fluorometric - Green) | Fluorogenic indicator dye reacts with the –SH group of CoA, becoming strongly fluorescent. abcam.com | 490 | 520 | 4 pmol abcam.com |
| Coenzyme A Assay Kit (Colorimetric/Fluorometric) | Enzymatic assay resulting in a fluorometric product proportional to the CoA present. sigmaaldrich.com | 535 | 587 | 0.2 nmol sigmaaldrich.com |
| Amplite® Fluorimetric CoA Quantitation Kit | Proprietary fluorogenic dye (CoA Green™) reacts with the –SH group of CoA, becoming strongly fluorescent. aatbio.com | 490 | 520 | 4 pmol aatbio.com |
| Acetyl-CoA Fluorometric Assay Kit | Acetyl-CoA is converted enzymatically, and the resulting fluorescence is measured. elabscience.com | 535 | 587 | Not specified |
Roles of Carboxymethyl Coenzyme a in Specialized Metabolic Research Systems
Investigation in Mycolic Acid Biosynthesis in Actinomycetes
Carboxymethyl-coenzyme A, in its long-chain acyl forms, is a key substrate in the biosynthesis of mycolic acids, which are essential, long-chain fatty acids constituting a major component of the cell wall in Actinomycetes like Mycobacterium and Corynebacterium. Research has identified these carboxylated acyl-CoAs as crucial building blocks for the Fatty Acid Synthase (FAS) II system, which is responsible for the elongation of fatty acyl-CoAs to the very long chain lengths characteristic of mycolic acids.
Methodologies such as ion-pairing reverse-phase high-pressure liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (IP-RP-HPLC/ESI-HRMS) have been pivotal in identifying and quantifying these specific molecules. nih.gov These studies reveal a significant diversity in the chain lengths of carboxy-acyl-CoAs among different species of Actinomycetes, highlighting species-specific variations in the mycolic acid biosynthesis pathway. nih.govumich.edu For example, genetic and biochemical evidence points to a long-chain acyl-CoA carboxylase (ACCase) complex being responsible for generating these essential precursors. frontiersin.org In Mycobacterium tuberculosis, a dedicated acyl-CoA carboxylase acts on C26:0 fatty acids to produce the α-carboxy C26:0 fatty acid, a substrate for the polyketide synthase Pks13, which is central to mycolic acid condensation. wikipedia.org The depletion of certain ACCase subunits in Mycobacterium smegmatis has been shown to cause a marked reduction in the levels of α-carboxyl-C24-CoA, further confirming the role of these carboxylated intermediates in mycolic acid synthesis. frontiersin.org
Table 1: Identified Carboxy-Acyl-CoAs in Mycolic Acid Biosynthesis
| Organism | Identified Carboxy-Acyl-CoA | Role | Citation |
|---|---|---|---|
| Mycobacterium smegmatis | Carboxylated C₂₄-CoA | Key substrate for mycolic acid biosynthesis | nih.gov |
| Mycobacterium bovis BCG | Carboxylated C₂₆-CoA | Key substrate for mycolic acid biosynthesis | nih.gov |
Intermediary Metabolism in Anaerobic Carbon Fixation and Acetogenesis Research
In the context of anaerobic carbon fixation, particularly the Wood-Ljungdahl pathway utilized by acetogenic bacteria, the central molecule for carbon assimilation and energy conservation is acetyl-CoA. asm.orgnih.gov This pathway involves the reduction of two molecules of CO₂; one is reduced to a methyl group and the other to a channel-bound carbon monoxide [CO]. These components, along with Coenzyme A, are condensed by the enzyme acetyl-CoA synthase to form acetyl-CoA. asm.org
While early hypotheses considered the possibility of a carboxymethyl-corrinoid intermediate in CO₂ fixation, this was not substantiated in later research which identified acetyl-CoA as the primary product. nih.gov Current understanding of the Wood-Ljungdahl pathway does not feature Carboxymethyl-coenzyme A as a direct intermediate. umich.eduwikipedia.orgwikipedia.org Research literature focusing on the enzymology of this pathway details the roles of methyl-tetrahydrofolate and a methylated corrinoid iron-sulfur protein in transferring the methyl group, and CO dehydrogenase/acetyl-CoA synthase in the final condensation, without invoking Carboxymethyl-coenzyme A. umich.eduasm.org Some acetogenic strains can utilize complex polymers like carboxymethylcellulose as a growth substrate, but this relates to the organism's substrate versatility rather than a direct role for Carboxymethyl-coenzyme A in the central carbon fixation pathway. frontiersin.org
Pathways of Amino Acid and Neurotransmitter Precursor Metabolism
Carboxymethyl-coenzyme A is not a naturally occurring intermediate in the primary pathways of amino acid and neurotransmitter precursor metabolism. Instead, it has been established as a valuable research tool, specifically as a potent inhibitor of the enzyme citrate (B86180) synthase. nih.govnih.gov Citrate synthase catalyzes the first committed step of the citric acid cycle (TCA cycle), the condensation of acetyl-CoA and oxaloacetate to form citrate. proteopedia.organnualreviews.org The TCA cycle is a fundamental metabolic hub that provides essential precursor molecules for the biosynthesis of numerous amino acids (e.g., glutamate (B1630785), aspartate). annualreviews.org
Carboxymethyl-CoA acts as a transition-state analog of the enol/enolate intermediate of acetyl-CoA formed during the citrate synthase reaction. nih.govnih.gov By binding tightly to the active site of the enzyme, it effectively blocks the catalytic cycle. proteopedia.org This inhibitory property has been exploited in numerous studies to investigate the structure, mechanism, and regulation of citrate synthase from various organisms, including E. coli and pig heart. nih.govnih.gov These inhibition studies, often involving site-directed mutagenesis of key amino acid residues in the enzyme's active site, have provided profound insights into the catalytic strategy of citrate synthase. nih.govnih.gov
The synthesis of certain neurotransmitters, such as acetylcholine, relies on acetyl-CoA. creative-enzymes.com Other neurotransmitters, like glutamate and GABA, are directly synthesized from TCA cycle intermediates. By using Carboxymethyl-coenzyme A to inhibit citrate synthase, researchers can probe the metabolic flux through the TCA cycle and its connection to the supply of precursors for both amino acid and, consequently, neurotransmitter synthesis. annualreviews.orgnih.gov
Table 2: Use of Carboxymethyl-Coenzyme A as an Inhibitor in Citrate Synthase Research
| Enzyme Source | Role of this compound | Research Finding | Citation |
|---|---|---|---|
| Pig Heart | Transition-state analog inhibitor | Used to study the enzyme's condensation reaction mechanism and the role of active site amino acids like Asp375 and His274. | nih.govproteopedia.org |
| Escherichia coli | Inhibitor | Revealed differences in active site constraints compared to the pig heart enzyme; inhibition was observed in the native enzyme but not in a specific aspartate mutant (D362E). | nih.gov |
Advanced Research Frontiers and Future Directions in Carboxymethyl Coenzyme a Studies
Integration of Omics Data for Systems-Level Understanding
A systems-level understanding of Carboxymethyl-coenzyme A and related metabolic pathways is now achievable through the integration of multiple high-throughput "omics" datasets. This approach combines genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of cellular processes. By correlating changes across these different molecular layers, researchers can uncover novel functions, regulatory networks, and the impact of metabolic perturbations on the entire cell.
For instance, multi-omics integration is being applied to understand complex diseases like prostate cancer. biorxiv.org Studies combine genomic, transcriptomic, and metabolomic data to identify key drivers of disease progression. biorxiv.org The analysis of RNA-Seq data might reveal the upregulation of genes involved in specific metabolic pathways, which can be linked to the accumulation of primary metabolites like glucose and pyruvate (B1213749), as identified through metabolomics. biorxiv.org This integrated view allows for the prioritization of pathways, such as those involving acetyl-CoA and its derivatives, that are dysregulated in a disease state. biorxiv.org
Another powerful technique involves affinity purification coupled with mass spectrometry, a proteomics-based approach, to identify novel protein interactions. ucl.ac.uk Using immobilized Coenzyme A as bait, researchers can pull down and identify proteins that were previously not known to bind CoA. ucl.ac.uk This strategy can expand the known "interactome" of CoA and its derivatives, suggesting new regulatory roles beyond its classic function as a metabolic cofactor. ucl.ac.uk Furthermore, studying the impact of environmental factors, such as a high-fat diet, on the transcriptome (via RNA-seq) and the genomic binding patterns of transcription factors (via ChIP-seq) reveals how metabolism is reprogrammed at a systems level, often involving pathways that utilize CoA thioesters. tum.de
Computational Modeling and Simulation of Carboxymethyl-Coenzyme A Dependent Reactions
Computational modeling has become an indispensable tool for dissecting the catalytic mechanisms of enzymes that interact with Carboxymethyl-coenzyme A and other acyl-CoAs. Methods such as combined quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations provide insights into reaction energetics, transition state stabilization, and substrate specificity at an atomic level. sci-hub.seacs.org
Carboxymethyl-coenzyme A is particularly valuable in these studies as it acts as a stable analogue of the enolate/enol intermediate formed during the condensation reaction catalyzed by enzymes like citrate (B86180) synthase. acs.orgnih.govrcsb.org The crystal structure of the ternary complex of citrate synthase, its substrate oxaloacetate, and CM-CoA provides a high-resolution snapshot that closely resembles the reaction's transition state. ebi.ac.uk This structural data serves as a critical foundation for computational models. acs.orgebi.ac.uk
QM/MM simulations have been used extensively to model the deprotonation of acetyl-CoA and the subsequent nucleophilic attack on oxaloacetate within the citrate synthase active site. acs.orgresearchgate.net These models help to elucidate the roles of specific amino acid residues, such as Asp375 and His274, in catalysis, showing how they act as general bases or provide electrostatic stabilization to the charged intermediates. ebi.ac.ukebi.ac.uk MD simulations can further explore the conformational changes the enzyme undergoes during the catalytic cycle and how the binding of substrates and products influences enzyme dynamics. acs.org
| Enzyme | Computational Method | Molecule Studied | Key Research Finding | Reference |
|---|---|---|---|---|
| Citrate Synthase | X-ray Crystallography & Mechanistic Proposal | Carboxymethyl-coenzyme A | Provided a 1.9 Å structure of a transition-state-like complex, suggesting a mechanism involving a neutral enol intermediate and concerted acid-base catalysis. | ebi.ac.uk |
| Citrate Synthase | QM/MM Methods | Acetyl-CoA | Tested high-level QM/MM methods to model the deprotonation of acetyl-CoA, a critical step for which CM-CoA is an analogue. | acs.org |
| Citrate Synthase | QM/MM Analysis | Oxaloacetate & Acetyl-CoA | Analyzed the effect of oxaloacetate polarization on the enolization of acetyl-CoA, a key aspect of the reaction mechanism. | ebi.ac.uk |
| Alcohol Dehydrogenase (ADH-A) | Molecular Dynamics (MD) | NADH & Alcohol Substrates | Revealed crosstalk between the substrate/product and the NADH cofactor that affects dissociation rates and overall turnover. | acs.org |
Development of Chemical Biology Probes Based on Carboxymethyl-Coenzyme A
Carboxymethyl-coenzyme A and its chemical relatives are central to the development of chemical biology probes designed to investigate, inhibit, and manipulate CoA-utilizing enzymes. researchgate.netacs.org These synthetic analogues are engineered to mimic substrates, intermediates, or transition states, allowing them to serve as powerful tools for mechanistic studies, inhibitor screening, and identifying new enzymatic players in metabolic pathways. researchgate.net
CM-CoA itself is a prime example of a transition-state analogue for the enolization step of the citrate synthase reaction. rcsb.org Its stability allows it to be co-crystallized with the enzyme, providing structural information that would be impossible to obtain with the transient, high-energy enolate intermediate. acs.orgebi.ac.uk Beyond its use in structural biology, CM-CoA also acts as an inhibitor of some enzymes, such as the native citrate synthase from Escherichia coli, making it useful for comparative biochemical studies. nih.gov
The principles learned from CM-CoA have been extended to a wide range of synthetic thioester probes. nih.gov These include:
Structurally Simplified Analogues: Molecules like N-acetylcysteamine (NAC) thioesters serve as simplified, cell-permeable mimics of CoA thioesters. nih.govresearchgate.net They are used to probe complex biosynthetic pathways and to elucidate enzyme mechanisms both in vitro and in vivo. nih.gov
Suicide Inhibitors: Alternative phosphopantetheine thioester mimics can be designed as suicide inhibitors that form covalent crosslinks with enzymes, allowing for protein tagging and identification. nih.gov
Affinity Probes: Coenzyme A can be immobilized on a solid support, such as Sepharose beads, to create an affinity matrix for capturing and identifying CoA-binding proteins from complex cellular lysates. ucl.ac.uk
| Probe Type | Example | Design Principle | Primary Application | Reference |
|---|---|---|---|---|
| Transition-State Analogue | S-Carboxymethyl-coenzyme A | Mimics the enolate intermediate of acetyl-CoA in condensation reactions. | X-ray crystallography of enzyme-inhibitor complexes; mechanistic studies. | rcsb.orgebi.ac.uk |
| Simplified Mimic | N-acetylcysteamine (NAC) thioesters | A minimal, functional mimic of the reactive thioester portion of acyl-CoAs. | Elucidation of biosynthetic pathways; precursor-directed biosynthesis. | nih.govresearchgate.net |
| Affinity Purification Matrix | CoA-Sepharose | Immobilized CoA acts as bait to capture binding partners. | Identification of novel CoA-interacting proteins from cell extracts. | ucl.ac.uk |
| Substrate Analogue | Propionyl-CoA | A slightly larger acyl group than acetyl-CoA. | Probing the steric constraints and specificity of an enzyme's active site. | nih.gov |
Exploration of Novel Enzymatic Transformations Involving Carboxymethyl-Coenzyme A
While the roles of acyl-CoAs in central metabolism are well-established, ongoing research continues to uncover novel enzymatic reactions and pathways that utilize these versatile thioesters. This frontier focuses on identifying new enzyme families or discovering unprecedented catalytic activities within known superfamilies, thereby expanding the biochemical reaction landscape.
Enzymes belonging to the crotonase superfamily, for example, are known to catalyze a wide variety of reactions, and members have been identified that perform novel carbon-carbon bond formations using CoA ester substrates. nih.gov One such enzyme is Carboxymethylproline synthase (CarB), which activates a malonyl-CoA derivative via decarboxylation to generate a reactive enolate for subsequent C-C bond formation. nih.govresearchgate.net By coupling these synthases with other enzymes, such as those that produce various alkylmalonyl-CoA molecules, researchers can generate novel N-heterocyclic compounds. researchgate.net
Another area of discovery is in unique carbon fixation pathways. For example, the autotrophic bacterium Chloroflexus aurantiacus utilizes a 3-hydroxypropionate (B73278) cycle for CO₂ fixation. asm.org A key final step in this cycle involves the cleavage of R-citramalyl-CoA into pyruvate and acetyl-CoA, a reaction catalyzed by the recently characterized R-citramalyl-CoA lyase. asm.org The discovery of this enzyme and its role highlights how CoA thioesters are integral to metabolic strategies beyond the canonical citric acid cycle. asm.org These explorations not only broaden our fundamental knowledge of biochemistry but also provide a rich source of novel biocatalysts for applications in synthetic biology and biotechnology.
Evolutionary and Comparative Biochemical Analysis of Carboxymethyl-Coenzyme A Pathways
Comparative analysis of genomes and biochemical pathways across the domains of life provides profound insights into the evolution of metabolism. Coenzyme A is considered an ancient molecule, likely present at a very early stage in the evolution of life due to its central role in a vast number of metabolic reactions. oup.comrsc.orgnih.gov Evolutionary studies aim to reconstruct the history of CoA biosynthesis and utilization pathways, revealing principles of conservation, divergence, and adaptation.
Comparative biochemistry also reveals different evolutionary solutions to similar chemical problems. For instance, most organisms use a Si-citrate synthase for the first step of the citric acid cycle. However, some anaerobic bacteria possess a Re-citrate synthase, which catalyzes the same reaction but with the opposite stereochemistry of attack. asm.org It has been speculated that Re-citrate synthases may represent a more ancient, ancestral form of the enzyme, with the more common and efficient Si-citrate synthase evolving later. asm.org Such studies, which compare enzyme structure, function, and genomic context, are crucial for understanding how complex metabolic networks, like those involving Carboxymethyl-coenzyme A and its relatives, originated and diversified throughout evolutionary history.
Q & A
Q. How can researchers differentiate artifacts from true biological effects in CM-CoA assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
